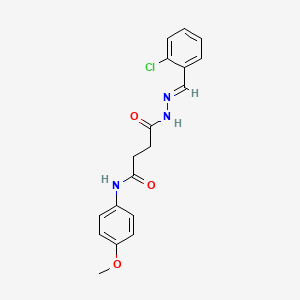![molecular formula C21H14ClFN2O2 B11549116 2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11549116.png)
2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is known for its potential antibacterial and antioxidant activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol involves the condensation reaction of 5-chlorosalicylaldehyde with 4-fluoroaniline at room temperature in a methanolic medium . The reaction is typically carried out under stirring conditions to ensure complete mixing of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions may also be possible, particularly affecting the imine group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antibacterial properties against various bacterial strains.
Medicine: Potential use in developing new antibacterial agents.
Industry: Could be used in the synthesis of other complex organic molecules.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form complexes with metal ions. The imine and phenol groups in the molecule can coordinate with metal ions, leading to the formation of stable complexes. These metal complexes can disrupt bacterial cell walls or interfere with enzyme activity, contributing to the compound’s antibacterial properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol
- Thiazole-based Schiff base derivatives
Uniqueness
2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol is unique due to its specific structure, which includes both a benzoxazole ring and a Schiff base. This combination enhances its ability to form stable metal complexes and contributes to its potent antibacterial activity .
Propiedades
Fórmula molecular |
C21H14ClFN2O2 |
|---|---|
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
2-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-methylphenol |
InChI |
InChI=1S/C21H14ClFN2O2/c1-12-2-6-19(26)13(8-12)11-24-15-4-7-20-18(10-15)25-21(27-20)16-5-3-14(23)9-17(16)22/h2-11,26H,1H3 |
Clave InChI |
OPNMBFQRPUXGKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11549036.png)
![2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-4-methylphenol](/img/structure/B11549040.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B11549048.png)
![N-[(E)-anthracen-9-ylmethylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11549050.png)
![2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11549059.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11549061.png)

![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11549095.png)
![3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11549097.png)
![2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11549103.png)
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11549107.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B11549120.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11549127.png)
![2,6-Dibromo-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11549133.png)
